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Compound of Interest

Compound Name: 4-Chloroquinazoline-6-carbonitrile

Cat. No.: B189361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
chloroquinazoline-6-carbonitrile. Due to the limited availability of experimentally derived

spectra in publicly accessible databases, this document presents a combination of theoretical

data and expected values derived from analogous compounds. The information herein is

intended to support research and development activities by providing a foundational

understanding of the compound's spectroscopic characteristics.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-chloroquinazoline-6-
carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Specific experimental NMR data for 4-chloroquinazoline-6-carbonitrile is not readily

available. The following tables provide predicted chemical shifts based on the analysis of

structurally similar quinazoline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ,
ppm) Range

Multiplicity Notes

H-2 8.8 - 9.2 Singlet (s)

The proton at position

2 is expected to be a

singlet in the

downfield region due

to the deshielding

effect of the adjacent

nitrogen atoms.

H-5 8.3 - 8.6 Doublet (d)

This proton is part of

the benzene ring and

is expected to show a

small coupling

constant.

H-7 7.9 - 8.2
Doublet of doublets

(dd)

This proton will be

split by both H-5 and

H-8.

H-8 7.7 - 8.0 Doublet (d)
This proton will show

coupling to H-7.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon Atom
Chemical Shift (δ, ppm)
Range

Notes

C-2 150 - 155

The chemical shift is

influenced by the two adjacent

nitrogen atoms.

C-4 160 - 165

The carbon bearing the

chlorine atom is expected to

be significantly downfield.

C-4a 150 - 155
A quaternary carbon in the

heterocyclic ring.

C-5 128 - 132 Aromatic carbon.

C-6 110 - 115

The carbon attached to the

electron-withdrawing nitrile

group.

C-7 135 - 140 Aromatic carbon.

C-8 125 - 130 Aromatic carbon.

C-8a 145 - 150
A quaternary carbon at the ring

junction.

-C≡N 115 - 120 The carbon of the nitrile group.

Infrared (IR) Spectroscopy
Note: An experimental IR spectrum for 4-chloroquinazoline-6-carbonitrile is not available.

The table below lists the expected characteristic absorption bands based on its functional

groups.

Table 3: Expected Infrared (IR) Absorption Bands
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Functional Group
Wavenumber
(cm⁻¹) Range

Intensity Vibration

C≡N (Nitrile) 2220 - 2240 Medium to Strong Stretching

C=N (Quinazoline

ring)
1610 - 1630 Medium Stretching

C=C (Aromatic) 1450 - 1600 Medium to Weak Stretching

C-Cl (Chloro) 700 - 850 Strong Stretching

C-H (Aromatic) 3000 - 3100 Medium to Weak Stretching

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Parameter Value Source

Molecular Formula C₉H₄ClN₃ PubChem[1]

Molecular Weight 189.60 g/mol PubChem[1]

Exact Mass 189.0093748 Da PubChem[1]

Predicted [M+H]⁺ 190.01665 PubChemLite

Predicted [M+Na]⁺ 211.99859 PubChemLite

Note: An experimental mass spectrum detailing the fragmentation pattern is not currently

available in public databases.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Procedure:

Sample Preparation: Approximately 5-10 mg of 4-chloroquinazoline-6-carbonitrile is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean,

dry NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is tuned and locked to the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

A standard one-pulse ¹H NMR experiment is run.

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is performed.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-180

ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid 4-chloroquinazoline-6-carbonitrile is placed directly onto the

ATR crystal.

Pressure is applied using a press to ensure good contact between the sample and the

crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then recorded.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is recorded in the mid-IR range (e.g., 4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used.
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Data Acquisition:

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

The mass spectrometer is operated in positive ion mode to detect protonated molecules

([M+H]⁺) and other adducts.

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]⁺ is

selected and subjected to collision-induced dissociation (CID).

Data Processing: The acquired mass spectra are analyzed to determine the accurate mass

of the molecular ion and to identify the m/z values of the fragment ions.

Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-chloroquinazoline-6-carbonitrile.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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